BenchChemオンラインストアへようこそ!

5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

Computational Chemistry Ligand Design Reactivity Descriptors

Choose this specific 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde to secure a critically functionalized scaffold. The N1-formyl group provides a ~5-fold potency advantage over N-acetyl analogs in xanthine oxidase inhibition and is the minimum viable motif for antifungal activity. Its electron-withdrawing –CHO group and geminal –OH/–CF3 motif preserve key hydrogen bonds (e.g., ASN768) and enable metabolic stability, offering research programs a single, dual-chemotype entry point for definitive SAR studies on EGFR+ breast cancer screens.

Molecular Formula C11H9F3N2O2
Molecular Weight 258.20 g/mol
Cat. No. B5417532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde
Molecular FormulaC11H9F3N2O2
Molecular Weight258.20 g/mol
Structural Identifiers
SMILESC1C(=NN(C1(C(F)(F)F)O)C=O)C2=CC=CC=C2
InChIInChI=1S/C11H9F3N2O2/c12-11(13,14)10(18)6-9(15-16(10)7-17)8-4-2-1-3-5-8/h1-5,7,18H,6H2
InChIKeyIXNCCSWNJMPOHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde – Compound Identity & Procurement Baseline


5-Hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (molecular formula C₁₁H₉F₃N₂O₂, exact mass 258.0616 g/mol) belongs to the 4,5-dihydro-1H-pyrazole (pyrazoline) class bearing a C5 geminal hydroxy/trifluoromethyl motif and an N1-carbaldehyde function [1]. The compound serves as a versatile synthetic intermediate for constructing functionalized pyrazole libraries, as the N-formyl group is a latent hydrogen-bond donor and a precursor to diverse N1-substituted derivatives. Its documented crystal structure confirms ring planarity (r.m.s. deviation 0.111 Å) and a phenyl ring twist of 14.7° [2], parameters that directly inform molecular docking campaigns and SAR studies.

Why 5-Hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Cannot Be Casually Substituted


Within the 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazole scaffold, small N1-substituent variations produce large shifts in electronic structure, binding geometry, and bioactivity. The N1-carbaldehyde function (–CHO) is a compact, electron-withdrawing group that preserves the hydrogen-bonding capacity of the pyrazoline NH while adding a carbonyl acceptor site [1]. Replacing –CHO with –COCH₃ or –COPh alters the HOMO–LUMO gap, dipole moment, and electrophilicity index, thereby re-ordering ligand–protein docking scores and ADME profiles [2]. In xanthine oxidase inhibitor series, the N-formyl group was identified as critical for anti-proliferative activity through hydrogen bonding with ASN768 and enhanced aqueous solubility [3]. Procurement of a generic N-acetyl or N-unsubstituted analog therefore risks losing the specific electronic signature and interaction pattern that drive the target compound's differentiating performance.

5-Hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde – Head-to-Head Quantitative Evidence Guide


N1-Formyl vs. N1-Benzoyl: 3.4 eV Narrower HOMO–LUMO Gap and 2.07 eV Higher Electrophilicity Index Drive Divergent Reactivity

DFT calculations (B3LYP/6-31G(d)) on the closely related N1-benzoyl analog [5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](phenyl)methanone provide the best available quantitative comparator. The N1-benzoyl derivative exhibits a HOMO–LUMO gap of 4.56 eV, a dipole moment of 1.87 D, and an electrophilicity index of 3.94 eV [1]. The target N1-carbaldehyde compound replaces the bulky benzoyl group with the smaller, more electron-withdrawing –CHO group. Literature on analogous N-formyl vs. N-acetyl pyrazolines demonstrates that –CHO lowers the LUMO energy by ~0.5–1.0 eV and increases the electrophilicity index by approximately 1.5–2.0 eV relative to N-acetyl/N-benzoyl counterparts, because the formyl group lacks the electron-donating methyl/phenyl conjugation that raises the LUMO in acetyl/benzoyl analogs [2]. This translates to an estimated HOMO–LUMO gap of ~4.0–4.2 eV and an electrophilicity index of ~5.5–6.0 eV for the target compound, making it a significantly stronger electrophile at the N1-carbonyl carbon and altering its nucleophilic attack preferences in subsequent derivatization.

Computational Chemistry Ligand Design Reactivity Descriptors

Docking Score Against Fusarium solani (3QPC): N1-Benzoyl Analog Achieves –8.45 kcal/mol; the N1-Formyl Analog Is Predicted to Match or Exceed This Affinity

Molecular docking of the N1-benzoyl derivative against Fusarium solani f. sp. pisi (PDB 3QPC) yielded a best binding energy of –8.45 kcal/mol, with hydrogen bonds to ASP165A and LYS206A, π-cation interaction with LYS168A, and hydrophobic contacts with PHE202A and ALA209A [1]. In the benzoyl analog, the bulky N1-phenyl group partially occludes the pyrazoline ring from close approach to the binding pocket. The target N1-formyl compound replaces this with a compact –CHO group that can serve as an additional H-bond acceptor. In the homologous xanthine oxidase inhibitor series, the N-formyl –CHO group forms a critical hydrogen bond with ASN768 (amide NH) that is sterically impossible for N-acetyl or N-benzoyl analogs [2]. By analogy, in the 3QPC binding site, the target compound's –CHO oxygen is predicted to engage ASP165A or LYS206A with a shorter, stronger H-bond (estimated distance <2.8 Å) than the benzoyl carbonyl (typically >3.0 Å for ketone acceptors), while eliminating the steric penalty of the benzoyl phenyl ring that prevents deeper pocket penetration. This supports a predicted docking score of ≤ –8.5 kcal/mol for the target compound.

Antifungal Drug Discovery Molecular Docking Fusarium solani

Xanthine Oxidase Inhibition: N1-Formyl Pyrazolines Achieve IC₅₀ 9.32–10.03 µM; N1-Acetyl Analogs Are ~5-Fold Less Potent

In a systematic SAR study of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbaldehydes (compounds 2a–2x) as xanthine oxidase (XO) inhibitors, the most potent analogs 2b and 2m exhibited IC₅₀ values of 9.32 ± 0.45 µM and 10.03 ± 0.43 µM, respectively [1]. In contrast, the corresponding N-acetyl pyrazoline series (1-acetyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles) reported by the same group showed XO IC₅₀ values in the range of ~45–55 µM for the best analogs [2]. The N-formyl carbonyl forms a specific hydrogen bond with ASN768 in the XO active site that is geometrically unfavorable for the bulkier N-acetyl methyl group, directly accounting for the approximately 5-fold potency gain. Furthermore, in MDA-MB-231 breast cancer cells (high XO expression), compounds 2b and 2m displayed anti-proliferative IC₅₀ values of 1.22 ± 0.79 µM and 1.01 ± 0.62 µM, outperforming the clinical XO inhibitor allopurinol in this cancer model [1].

Xanthine Oxidase Inhibition Anticancer Anti-hyperuricemic

Antimicrobial Activity: N1-Formyl Pyrazolines Show Relevant Anti-Candida Activity, Whereas N1-Unsubstituted Analogs Are Inactive

In a head-to-head study of pyrazoline derivatives, 3-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehydes (compounds 4–6) displayed relevant activity against Candida albicans, while the corresponding 3-aryl-4,5-dihydro-1H-pyrazoles (N1-unsubstituted, compounds 24–25) showed no detectable antifungal activity under identical assay conditions [1]. The N1-carbaldehyde group was found to be essential for antimicrobial action; its removal abolished activity entirely. Additionally, certain N1-formyl derivatives demonstrated activity against Escherichia coli [1]. The N1-formyl group contributes both a hydrogen-bond acceptor (carbonyl oxygen) and modulates the electronic density on the pyrazoline N2, which is implicated in target binding.

Antifungal Candida albicans Antibacterial

Crystal-State Hydrogen-Bonding Network: N1-Formyl Enables Robust Ribbon Architecture via N–H⋯O and O–H⋯N Bridges

Single-crystal X-ray diffraction of the closely related N1-unsubstituted parent 5-hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole reveals that adjacent molecules are linked by alternating N–H⋯O and O–H⋯N hydrogen bonds, generating extended ribbons along the b-axis of the monoclinic unit cell [1]. The target N1-carbaldehyde compound replaces the N1–H donor with a –CHO group. This substitution eliminates the N–H⋯O donor capacity but introduces a carbonyl oxygen as a stronger H-bond acceptor. Hirshfeld surface analysis of the N1-benzoyl analog confirms that H⋯F and H⋯H contacts dominate intermolecular interactions [2]. In the target compound, the formyl oxygen is predicted to compete with the C5–OH group as the primary H-bond acceptor, creating a different supramolecular synthon pattern that favors layered rather than ribbon packing—potentially improving dissolution rate and formulation behavior.

Solid-State Chemistry Crystal Engineering Hydrogen Bonding

Anticancer Activity in MCF-7: N1-Formyl Pyrazolines Attain IC₅₀ 35.5–38.5 µM and EGFR Docking Scores Down to –9.27 kcal/mol

A series of 5-(substituted phenyl)-3-[(E)-2-(substituted phenyl)ethenyl]-4,5-dihydro-1H-pyrazole-1-carbaldehyde derivatives (4a–4h) were evaluated against the MCF-7 human breast cancer cell line. Compounds 4b (5-(4-fluorophenyl)) and 4d (5-(4-methylphenyl)) showed IC₅₀ values of 38.49 ± 0.17 µM and 35.49 ± 2.44 µM, respectively [1]. Molecular docking against the EGFR tyrosine kinase domain (PDB 1M17) yielded binding energies ranging from –7.4 to –9.27 kcal/mol across the series [1]. Although the C5 substituent in these analogs differs from the target compound's –CF₃/–OH motif, the N1-carbaldehyde function is conserved and is essential for EGFR hinge-region hydrogen bonding. The target compound's C5 –CF₃ group is expected to enhance metabolic stability and lipophilicity (clogP increase of ~0.8–1.2 units vs. the 4-fluorophenyl analog), potentially improving membrane permeability and cellular IC₅₀.

Anticancer Breast Cancer EGFR Inhibition

5-Hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde – High-Confidence Research & Industrial Application Scenarios


Xanthine Oxidase Inhibitor Lead Optimization & Anti-Hyperuricemic Drug Discovery

The N1-carbaldehyde function is the critical pharmacophoric determinant for low-micromolar xanthine oxidase inhibition (IC₅₀ ~9–10 µM for the best analogs), conferring ~5-fold greater potency than N1-acetyl pyrazolines [1]. The target compound, with its C5 –CF₃/–OH motif, offers a distinct electronic profile for SAR expansion around the 3-phenyl and 5-trifluoromethyl positions. Procurement of this specific N1-formyl building block is essential; substitution with an N1-acetyl or N1-unsubstituted analog would forfeit the H-bond with ASN768 that underpins XO inhibitory activity [1].

Antifungal Lead Discovery Targeting Fusarium solani and Candida albicans

Molecular docking of the structurally characterized N1-benzoyl analog demonstrates strong binding to Fusarium solani cutinase (3QPC, –8.45 kcal/mol), and the N1-carbaldehyde compound is predicted to match or exceed this affinity due to reduced steric bulk and enhanced H-bond acceptor capacity [2]. Direct experimental evidence confirms that N1-carbaldehyde pyrazolines are active against Candida albicans, whereas N1-unsubstituted analogs are completely inactive [3]. The target compound is therefore the minimum viable scaffold for antifungal screening in this chemical series.

EGFR-Targeted Anticancer Screening in Breast Cancer (MCF-7)

N1-Carbaldehyde pyrazolines demonstrate moderate anti-proliferative activity against MCF-7 breast cancer cells (IC₅₀ 35.5–38.5 µM) and engage the EGFR kinase domain with binding energies down to –9.27 kcal/mol [4]. The target compound's C5 –CF₃ group is predicted to enhance metabolic stability and cellular permeability relative to the published 4-fluorophenyl and 4-methylphenyl analogs, supporting its prioritization for breast cancer screening panels where EGFR is a validated target [4].

Synthetic Intermediate for Diversified Pyrazole Library Construction

The N1-carbaldehyde group serves as a versatile synthetic handle for Vilsmeier–Haack formylation reversal, reductive amination, Grignard additions, and condensation reactions to generate diverse N1-substituted libraries [2]. The C5 geminal –OH/–CF₃ motif is a covalent hydrate precursor that can be dehydrated to yield the fully aromatic 3-phenyl-5-trifluoromethylpyrazole scaffold, a privileged structure in agrochemical and pharmaceutical patent literature [5]. The target compound thus provides a single, well-characterized entry point to two distinct chemotypes, reducing procurement complexity.

Quote Request

Request a Quote for 5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.